REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1B(O)O.C(=O)([O-])[O-].[K+].[K+].O.Br[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[C:26](=[O:28])[CH3:27]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[C:26](=[O:28])[CH3:27] |f:1.2.3,6.7,8.9.10|
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Name
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|
Quantity
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9.47 g
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Type
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reactant
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Smiles
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FC1=C(C=CC(=C1)F)B(O)O
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Name
|
|
Quantity
|
20.7 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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16.1 g
|
Type
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catalyst
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Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The contents were mixed until most of the dissolvable solids
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Type
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TEMPERATURE
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Details
|
to cool to room temperature
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Type
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EXTRACTION
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Details
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the organic phase was extracted with water (3×100 mL)
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Type
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EXTRACTION
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Details
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The combined aqueous phase was extracted once with additional ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
to provide a crude oil
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Type
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CUSTOM
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Details
|
The product was purified by preparative liquid chromatography on a Biotage® 40 Mi column of prepacked silica gel (90 g)
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Type
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WASH
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Details
|
eluting with a gradient of 5%-20% methyl tert-butyl ether in hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C1=C(C=CC=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |